Catalog No.
M. Wt
491.4 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

491.4 g/mol



InChI Key





Soluble in DMSO, not in water


EXEL-7647, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine, tesevatinib, XL-647, XL647

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Tesevatinib is 490.13386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Developed by Exelixis and later acquired by Kadmon Corporation, Tesevatinib belongs to a class of drugs known as receptor tyrosine kinase (RTK) inhibitors []. These drugs work by targeting and inhibiting specific enzymes called receptor tyrosine kinases, which play a crucial role in cell growth, proliferation, and survival, particularly in cancer cells [].

Tesevatinib's significance lies in its potential to target multiple RTKs simultaneously. This multi-target approach offers a potential advantage over traditional single-target therapies, as it could be more effective in combating cancers that develop resistance to single-target drugs [].

Molecular Structure Analysis

While the exact 3D structure of Tesevatinib is not publicly available, its chemical formula is C28H32N6O4 []. Analysis of its structure reveals several key features:

  • Aromatic Rings: The presence of multiple aromatic rings suggests potential for hydrophobic interactions and π-π stacking, which are important for binding to target proteins [].
  • Heteroatoms: The presence of nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with amino acid residues in targeted proteins [].

These features suggest that Tesevatinib possesses the structural characteristics necessary for binding to specific RTKs.

Physical And Chemical Properties Analysis

Currently available data on the specific physical and chemical properties of Tesevatinib is limited.

Tesevatinib acts as a multi-target RTK inhibitor. It binds to and inhibits the activity of several RTKs, including epidermal growth factor receptor (EGFR), HER2, vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) [, ]. These RTKs play a significant role in promoting tumor cell growth, survival, and angiogenesis (blood vessel formation) []. By inhibiting these RTKs, Tesevatinib disrupts these processes, potentially leading to tumor regression.

In the context of ADPKD, Tesevatinib's mechanism is still under investigation. However, it is hypothesized that by inhibiting VEGFR and other RTKs involved in cell proliferation and blood vessel formation, it might slow down cyst growth and progression of the disease [].

As Tesevatinib is still under investigation, comprehensive data on its safety profile is limited. However, pre-clinical studies suggest it may be well-tolerated []. Further clinical trials are needed to fully assess its safety profile in humans.

Tesevatinib as a Tyrosine Kinase Inhibitor

Tesevatinib is classified as a tyrosine kinase inhibitor (TKI). TKIs block the activity of enzymes called tyrosine kinases, which play a critical role in cell signaling. Specific tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Tesevatinib has been shown to inhibit several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the Src family kinases [].

Here are some examples of Tesevatinib's targets:

  • EGFR

    Overexpression or mutations in EGFR are found in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Tesevatinib's ability to inhibit EGFR suggests its potential application in treating these cancers.

  • Src family kinases

    These kinases are involved in various cellular processes, including cell proliferation, adhesion, and migration. Their dysregulation is implicated in tumorigenesis. Tesevatinib's inhibitory effect on Src family kinases could contribute to its anti-cancer properties [].


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).




Tesevatinib is an orally bioavailable small-molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Tesevatinib binds to and inhibits several tyrosine receptor kinases that play major roles in tumor cell proliferation and tumor vascularization, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4). This may result in the inhibition of tumor growth and angiogenesis, and tumor regression.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
VEGFR family
VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS




Biological Half Life

50-70 hours


Modify: 2023-08-15
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